2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-3-(4-ethoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
2-[(3,4-dichlorophenyl)methylsulfanyl]-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2N2O2S2/c1-2-27-15-6-4-14(5-7-15)25-20(26)19-18(9-10-28-19)24-21(25)29-12-13-3-8-16(22)17(23)11-13/h3-8,11H,2,9-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUORSZYJPIEGTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-3-(4-ethoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thieno[3,2-d]pyrimidin-4-one Core: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the thieno[3,2-d]pyrimidin-4-one core.
Introduction of the 3,4-Dichlorophenylmethylsulfanyl Group: This step involves the reaction of the thieno[3,2-d]pyrimidin-4-one core with 3,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate (K2CO3) to introduce the 3,4-dichlorophenylmethylsulfanyl group.
Introduction of the 4-Ethoxyphenyl Group: This step involves the reaction of the intermediate product with 4-ethoxyphenylboronic acid under Suzuki-Miyaura coupling conditions, using a palladium catalyst and a base such as potassium phosphate (K3PO4).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) group undergoes oxidation to form sulfoxides or sulfones under controlled conditions. For example:
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Reagent : Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C.
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Product : Sulfoxide or sulfone derivatives, depending on stoichiometry and reaction time .
| Entry | Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|---|
| 1 | H₂O₂ (30%) | 0°C, 2 hrs | Sulfoxide | 65–70% |
| 2 | mCPBA (1.2 eq) | RT, 4 hrs | Sulfone | 85–90% |
Nucleophilic Substitution
The dichlorophenyl group and pyrimidinone ring enable nucleophilic substitution. Key examples include:
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Aromatic Chlorine Replacement : Reaction with amines (e.g., hydrazine, phenylhydrazine) in ethanol at reflux yields hydrazine derivatives .
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Thioether Functionalization : The sulfanyl group reacts with alkyl halides (e.g., methyl iodide) in DMF to form alkylated thioethers.
Example Reaction Pathway :
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Substrate : Target compound + hydrazine hydrate.
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Conditions : Ethanol, reflux (5–10 hrs).
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Product : 6-(3,4-Dichlorophenyl)-4-(4-antipyrinyl)-4,5-dihydropyridazin-3(2H)-one .
Cyclization and Ring Expansion
The thieno[3,2-d]pyrimidine scaffold participates in cyclization to form fused heterocycles. For instance:
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Reagent : 2-Amino-3-carbethoxy-4,5-dimethylthiophene in ethanol under reflux.
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Product : Thieno-pyrimido-pyridazinone derivatives via intramolecular cyclization .
Key Reaction :
Functional Group Interconversion
The ethoxyphenyl group can undergo demethylation or hydrolysis under acidic/basic conditions:
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Demethylation : Treatment with BBr₃ in CH₂Cl₂ converts the ethoxy group to a hydroxyl group .
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Hydrolysis : Concentrated HCl at 100°C cleaves the ethoxy group to yield a phenolic derivative.
Biological Activity-Driven Modifications
The compound’s interactions with enzymes (e.g., kinases) guide targeted modifications:
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Kinase Inhibition : Introducing fluorophenyl or methoxyphenyl substituents enhances binding to tyrosine kinases .
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SAR Studies : Structural analogs with modified sulfanyl groups show improved IC₅₀ values against cancer cell lines .
Comparative Reactivity Table
Stability and Reaction Optimization
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pH Sensitivity : The pyrimidinone ring hydrolyzes under strongly acidic (pH < 2) or basic (pH > 10) conditions.
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Thermal Stability : Decomposition occurs above 200°C, limiting high-temperature reactions.
Scientific Research Applications
Scientific Research Applications
The compound has several significant applications in various fields:
Chemistry
- Building Block : It serves as a precursor for synthesizing more complex molecules and as a reagent in organic reactions.
- Chemical Reactions : It can undergo oxidation, reduction, and substitution reactions to modify its structure for specific applications.
Biology
- Enzyme Inhibition : The compound’s structure enables it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.
- Mechanism of Action : It potentially inhibits enzyme activity or alters receptor functions due to its structural characteristics.
Medicine
- Therapeutic Potential : Research indicates that this compound may have applications in drug development targeting specific enzymes or receptors involved in various diseases.
- Case Studies : Preliminary studies suggest promising results in inhibiting certain cancer cell lines and microbial pathogens.
Industry
- Material Development : The compound can be utilized in developing new materials with specific chemical properties, such as polymers or coatings.
Recent studies have highlighted the biological activity of 2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-3-(4-ethoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one. Its ability to interact with enzymes and receptors contributes to its pharmacological effects.
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-3-(4-ethoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, the compound may inhibit the activity of kinases or other enzymes involved in cell signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares key structural and functional attributes of the target compound with its closest analogs:
Structural and Electronic Differences
- The 4-ethoxyphenyl substituent provides moderate electron-donating effects, balancing solubility and membrane permeability better than the polar 3,4-dimethoxyphenyl (Analog 2) or the electron-deficient 4-nitrophenyl (Analog 3) .
- Core Modifications: Analog 4’s benzothieno[2,3-d]pyrimidin-4-one core introduces additional steric bulk, which may reduce cellular uptake compared to the simpler thieno[3,2-d]pyrimidin-4-one scaffold .
Pharmacological and Physicochemical Comparisons
- Lipophilicity: The target compound’s ClogP (estimated ~4.2) is higher than Analog 1 (ClogP ~3.5) due to dichlorophenyl vs.
- Solubility : Analog 2’s dimethoxyphenyl group likely increases water solubility (logS ~-4.0) compared to the target compound (logS ~-5.2), critical for oral bioavailability .
- Kinase Inhibition : Dichlorophenyl derivatives (target compound) show stronger inhibition of tyrosine kinases (IC₅₀ ~0.8 μM) than methylphenyl (Analog 3, IC₅₀ ~2.1 μM) in preliminary studies .
Biological Activity
The compound 2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-3-(4-ethoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a member of the thieno[3,2-d]pyrimidine class, which has garnered attention for its diverse biological activities. This article aims to compile and analyze the biological activity of this compound based on available research findings.
Chemical Structure and Properties
- Molecular Formula : C19H16Cl2N2O2S
- Molecular Weight : 439.37 g/mol
- CAS Number : 339275-99-9
The structure of the compound features a thieno[3,2-d]pyrimidine core with a dichlorobenzyl group and an ethoxyphenyl substituent. This unique combination is believed to contribute to its biological activities.
Biological Activity Overview
Research indicates that compounds within the thieno[3,2-d]pyrimidine class exhibit a range of pharmacological properties including:
- Antimicrobial Activity :
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Anticancer Properties :
- Some thieno[3,2-d]pyrimidines have been identified as potential inhibitors of cancer cell proliferation. They target specific pathways involved in tumor growth and metastasis. For example, certain derivatives have been noted for their ability to inhibit vascular endothelial growth factor (VEGF) receptor signaling, which is crucial in angiogenesis .
- Anti-inflammatory Effects :
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antibacterial | Effective against MRSA and E. coli (MIC: 0.125–8 μg/mL) | |
| Anticancer | Inhibits VEGF receptor signaling | |
| Anti-inflammatory | Reduces cytokine production |
The biological activity of this compound is thought to be mediated through several mechanisms:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for synthesizing this compound, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound can be synthesized via multi-step heterocyclic condensation, leveraging nucleophilic substitution at the pyrimidinone core. Optimization involves adjusting solvent polarity (e.g., DMF for solubility) and temperature (80–100°C) to enhance thioether bond formation between the dichlorophenylmethyl moiety and the thienopyrimidinone scaffold. Controlled copolymerization techniques, as demonstrated in analogous systems, can improve yield by stabilizing reactive intermediates . Parallel purification using flash chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .
Q. Which spectroscopic and crystallographic techniques are most effective for confirming molecular structure and purity?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) resolves the fused bicyclic system and confirms substituent orientation, as shown in structurally related thienopyrimidinones . High-resolution mass spectrometry (HRMS) and 2D NMR (¹H-¹³C HSQC, HMBC) validate molecular connectivity, particularly the ethoxyphenyl and dichlorophenyl groups. Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .
Q. What in vitro assays are appropriate for initial pharmacological profiling?
- Methodological Answer : Screen for kinase inhibition using ATP-competitive assays (e.g., ADP-Glo™ Kinase Assay) targeting tyrosine kinases like EGFR or VEGFR, given structural similarity to pyrimidinone-based kinase inhibitors . Cytotoxicity profiling in cancer cell lines (e.g., MTT assay in HeLa or MCF-7 cells) with IC₅₀ determination provides preliminary efficacy data .
Q. How should researchers address solubility challenges during formulation for biological testing?
- Methodological Answer : Use co-solvents (e.g., DMSO:PEG 400, 1:4 v/v) or micellar formulations (e.g., poloxamer 407) to enhance aqueous solubility. Physicochemical characterization (logP via shake-flask method) guides solvent selection. For in vivo studies, nanoemulsion or liposomal encapsulation improves bioavailability .
Advanced Research Questions
Q. What strategies can be employed for structure-activity relationship (SAR) studies focusing on the dichlorophenyl and ethoxyphenyl substituents?
- Methodological Answer : Synthesize analogs with substituent variations (e.g., replacing ethoxy with methoxy or halogens) and evaluate potency shifts in kinase assays. Molecular docking (AutoDock Vina) predicts binding affinity changes at the ATP pocket, while free-energy perturbation (FEP) calculations quantify substituent contributions .
Q. How can contradictory data between computational binding predictions and experimental IC₅₀ values be resolved?
- Methodological Answer : Reconcile discrepancies by validating force field parameters (e.g., AMBER vs. CHARMM) in docking simulations. Conduct binding thermodynamics (ITC) to assess enthalpic/entropic contributions. Cross-validate with mutagenesis studies (e.g., alanine scanning of kinase active sites) .
Q. What methodologies are recommended for assessing metabolic stability, particularly regarding sulfanyl ether cleavage?
- Methodological Answer : Incubate the compound with liver microsomes (human or rat) and monitor degradation via LC-MS/MS. Identify metabolites (e.g., sulfoxide or dichlorophenylmethyl cleavage products) using high-resolution tandem MS. Compare stability across species to predict human pharmacokinetics .
Q. Which advanced computational modeling approaches are suitable for simulating interactions with kinase targets?
- Methodological Answer : Combine molecular dynamics (MD) simulations (NAMD/GROMACS) with quantum mechanics/molecular mechanics (QM/MM) to model electron transfer during ATP displacement. Density functional theory (DFT) predicts reactive hotspots in the pyrimidinone core .
Q. What experimental designs can evaluate synergistic effects with established therapeutics in resistant cell lines?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
